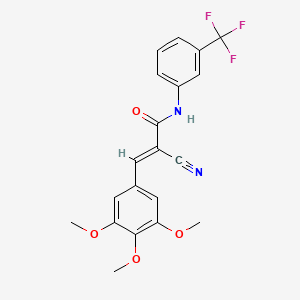
(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" is a derivative of the acrylamide family, characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, as well as a trimethoxyphenyl ring. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, which can give insights into the properties and behaviors of this particular molecule.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and a cyanoacetamide under solid-state conditions or in solution. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved by a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized through a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide in the presence of a basic catalyst . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, IR, NMR, and mass spectroscopy . These techniques allow for the determination of stereochemistry and the confirmation of the molecular framework. The compound of interest would likely exhibit a similar planar geometry due to the acrylamide moiety, with the potential for intramolecular interactions between the cyano and trifluoromethyl groups and the trimethoxyphenyl ring.
Chemical Reactions Analysis
Acrylamide derivatives can undergo various chemical reactions, including ene-reduction as demonstrated by the conversion of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be quite diverse. For instance, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The crystal growth and atomic packing can be analyzed through single-crystal X-ray diffraction, which provides information on the crystal system and cell dimensions . The presence of functional groups like the cyano and trifluoromethyl groups in the compound of interest would influence its polarity, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
1. Chemical Rearrangement Studies
(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and related acrylamides are used in studies exploring chemical rearrangements. For example, Yokoyama et al. (1985) investigated the condensation of similar acrylamides with benzoic acid, leading to products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one through O,N double rearrangement processes (Yokoyama, Hatanaka, & Sakamoto, 1985).
2. Corrosion Inhibition Research
In the field of corrosion inhibition, acrylamide derivatives like (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide are examined for their effectiveness. Abu-Rayyan et al. (2022) conducted a study on similar acrylamide derivatives, assessing their ability to inhibit copper corrosion in nitric acid solutions using methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Abu-Rayyan et al., 2022).
3. Optoelectronic Properties Exploration
The molecule is also a subject of interest in studies examining optoelectronic properties. Fonkem et al. (2019) explored a structurally related acrylamide compound, analyzing properties like dipole moment and hyperpolarizability, which are crucial for applications in nonlinear optical materials (Fonkem et al., 2019).
4. Solar Cell Research
In solar cell research, acrylamide derivatives are used to engineer organic sensitizers. A study by Kim et al. (2006) on novel organic sensitizers, which includes structures similar to (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, showed these compounds can significantly improve solar cell efficiency (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-8-12(9-17(28-2)18(16)29-3)7-13(11-24)19(26)25-15-6-4-5-14(10-15)20(21,22)23/h4-10H,1-3H3,(H,25,26)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHKGTWBWHOXFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

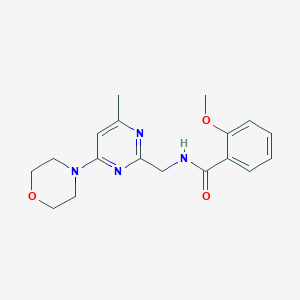
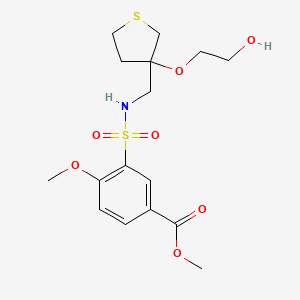
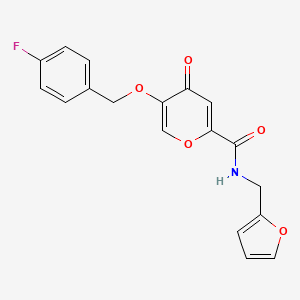
![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)
![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)

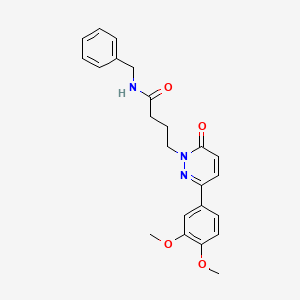

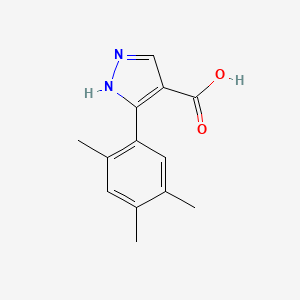
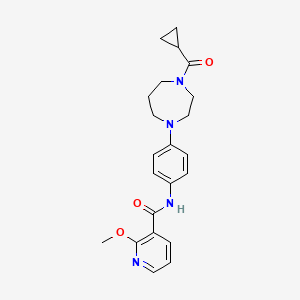
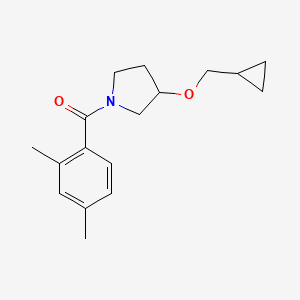
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)